LogP Lipophilicity Advantage: +0.68 vs. Saturated Methylene-Bridge Analog
5-Methyl-2-(pyridin-2-ylmethylene)azepane (CAS 802852-35-3) exhibits a calculated LogP of 3.16, which is 0.68 units higher than that of its closest saturated analog, 2-(pyridin-2-ylmethyl)azepane (CAS 527674-23-3, LogP 2.49) . This ΔLogP corresponds to an approximately 4.7-fold greater predicted octanol-water partition coefficient, attributable to the combined effect of the exocyclic C=C double bond (which reduces hydrogen-bonding capacity with water) and the 5-methyl substituent (which adds hydrophobic surface area). Both compounds share an identical PSA of 24.92 Ų, meaning the lipophilicity difference is not confounded by polarity changes .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.1609 |
| Comparator Or Baseline | 2-(Pyridin-2-ylmethyl)azepane: LogP = 2.4851 |
| Quantified Difference | ΔLogP = +0.6758 (≈4.7× higher octanol-water partition) |
| Conditions | ACD/Labs algorithm-calculated LogP; data from ChemSrc authoritative database |
Why This Matters
For cell-based assays and in vivo studies, the ~4.7-fold higher predicted lipophilicity of the target compound implies significantly greater passive membrane permeability, making it the preferred choice when intracellular target engagement or blood-brain barrier penetration is the experimental objective, while the saturated analog may be more suitable when aqueous solubility is paramount.
